

# Application Notes and Protocols for Org 43553 in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Org 43553 is a potent, orally bioavailable, low molecular weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1] As a selective modulator, it preferentially activates the Gαs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP) without significantly stimulating the phospholipase C (PLC) pathway.[1] This "biased" agonism makes it a valuable tool for dissecting LHCGR signaling and a potential therapeutic agent in reproductive medicine and beyond. This document provides detailed application notes and protocols for the use of Org 43553 in rodent models for ovulation induction, testosterone production, and metabolic studies.

### **Data Presentation**

## Table 1: In Vivo Efficacy of Org 43553 in Rodent Models



| Application                | Species<br>(Strain) | Dosage                | Route of<br>Administration       | Key Findings                                                                                                                                                               |
|----------------------------|---------------------|-----------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ovulation<br>Induction     | Mouse (BDF1)        | 50 mg/kg              | Oral (p.o.), single<br>dose      | Induced ovulation in immature, Humegon-primed mice.                                                                                                                        |
| Ovulation<br>Induction     | Rat (Wistar)        | 5 - 50 mg/kg          | Oral (p.o.), single<br>dose      | Dose- dependently increased the number of ovulated oocytes in GnRH- antagonist- treated cyclic rats. A 25 mg/kg dose resulted in a similar number of ova as hCG treatment. |
| Testosterone<br>Production | Rat (Adult Male)    | 10 - 250 mg/kg        | Oral (p.o.), single<br>dose      | Significantly increased testosterone production. At 250 mg/kg, testosterone levels were comparable to those induced by hCG.                                                |
| Metabolic<br>Regulation    | Mouse<br>(C57BL/6)  | Not explicitly stated | Subcutaneous<br>(s.c.) injection | Long-term administration (9 weeks) led to a significant reduction in fat                                                                                                   |



mass and an increase in energy expenditure.

Table 2: Pharmacokinetic Parameters of Org 43553 in

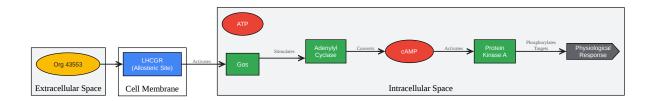
**Female Wistar Rats** 

| Parameter       | Intravenous (IV)<br>Administration (5 mg/kg) | Oral (p.o.) Administration<br>(50 mg/kg) |
|-----------------|----------------------------------------------|------------------------------------------|
| Bioavailability | -                                            | 79%                                      |
| Half-life (t½)  | 3.4 hours                                    | 4.5 hours                                |
| Cmax            | -                                            | Not specified in reviewed literature     |
| Tmax            | -                                            | Not specified in reviewed literature     |

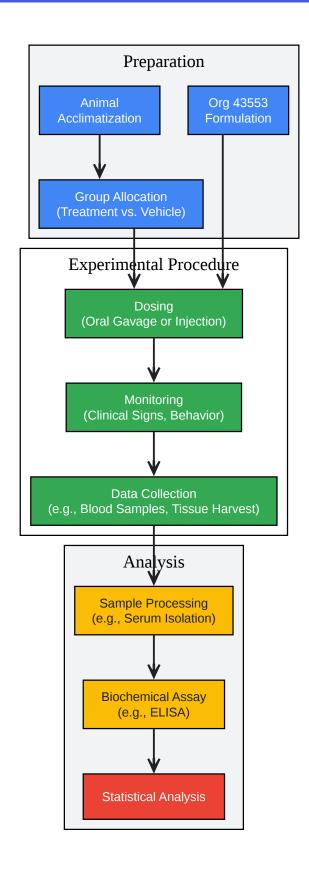
# **Signaling Pathway**

**Org 43553** acts as an allosteric agonist at the LHCGR, binding to a site within the transmembrane domain, distinct from the orthosteric binding site of endogenous ligands like LH and hCG.[1] This binding event induces a conformational change in the receptor, leading to the preferential activation of the Gαs protein. Activated Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response. Notably, **Org 43553** is a weak activator of the Gαq-mediated phospholipase C (PLC) pathway.[1]









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#### References

- 1. SAT649 Org43553, The First Low-molecular-weight Agonist Of The Human Luteinizing Hormone Receptor Induces Leanness And Energy Expenditure In Mice - PMC [pmc.ncbi.nlm.nih.gov]
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